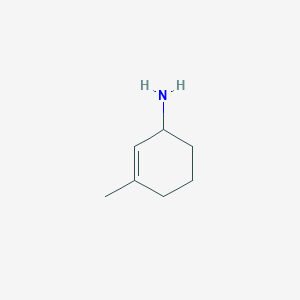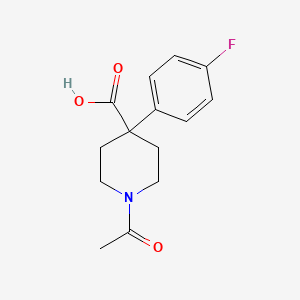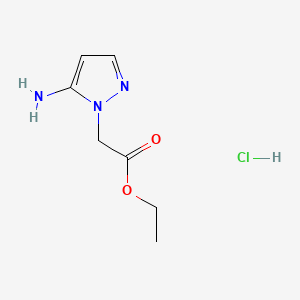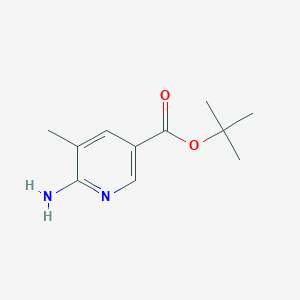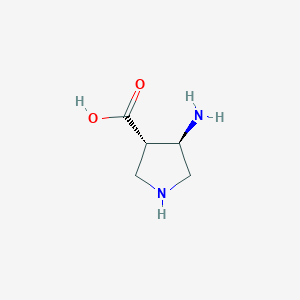![molecular formula C16H15NO5 B13561887 2-Hydroxy-I+/--[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid CAS No. 55477-48-0](/img/structure/B13561887.png)
2-Hydroxy-I+/--[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(benzyloxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a hydroxyphenyl group attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the hydroxyphenyl group. One common method involves the reaction of 2-aminophenylacetic acid with benzyl chloroformate under basic conditions to form the Cbz-protected intermediate. This intermediate is then subjected to further reactions to introduce the hydroxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(benzyloxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to remove the Cbz group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amino compound.
Aplicaciones Científicas De Investigación
2-{[(benzyloxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
- 2-{[(benzyloxy)carbonyl]amino}ethylboronic acid
Uniqueness
2-{[(benzyloxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid is unique due to the presence of both a hydroxyphenyl group and a benzyloxycarbonyl-protected amino group. This combination allows for specific reactivity and interactions that are not observed in similar compounds. The hydroxyphenyl group provides additional sites for chemical modification and interaction with biological targets, enhancing its versatility in research and industrial applications.
Propiedades
Número CAS |
55477-48-0 |
|---|---|
Fórmula molecular |
C16H15NO5 |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C16H15NO5/c18-13-9-5-4-8-12(13)14(15(19)20)17-16(21)22-10-11-6-2-1-3-7-11/h1-9,14,18H,10H2,(H,17,21)(H,19,20) |
Clave InChI |
DRZCYRRRDPDHBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
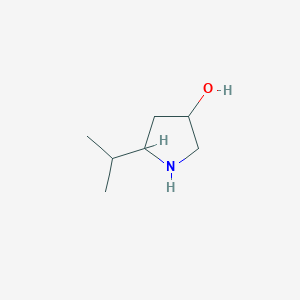
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)
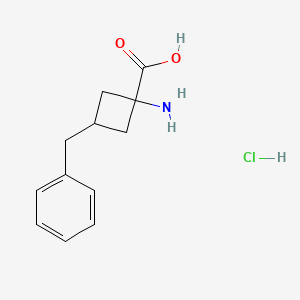
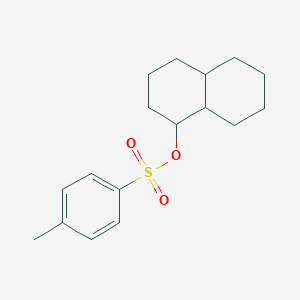
![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)


